
2-Methylpyridine-3-boronic acid
Overview
Description
2-Methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a methyl group is attached to the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Methylpyridine-3-boronic acid involves the halogen-metal exchange followed by borylation. Typically, a halogenated pyridine derivative undergoes a reaction with an organometallic reagent such as butyllithium or magnesium halide to form an organometallic intermediate. This intermediate is then treated with a boron-containing reagent like trimethyl borate or triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through similar halogen-metal exchange methods, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
2-Methylpyridine-3-boronic acid is widely used as a building block in organic synthesis. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl compounds that are important in pharmaceuticals and agrochemicals.
Key Reactions :
- Suzuki-Miyaura Cross-Coupling : The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
- Oxidation and Reduction Reactions : It can be oxidized to form alcohols or ketones and reduced to generate piperidine derivatives.
Medicinal Chemistry
The compound exhibits potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Research has shown that derivatives of this compound can outperform standard treatments like bleomycin against specific cancer cell lines.
Case Study :
- A study demonstrated that derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a mechanism involving cell cycle arrest and apoptosis induction.
Material Science
In material science, this compound is investigated for its role in synthesizing novel materials with unique properties. Its ability to form self-assembled structures makes it valuable for developing advanced materials with applications in electronics and nanotechnology.
Research indicates various biological activities associated with this compound:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Binding Affinity Studies : Interaction studies suggest that the compound binds to proteins involved in metabolic pathways and cancer progression.
Mechanism of Action
The mechanism of action of 2-Methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2-Methoxy-3-pyridinylboronic acid
- 2-Chloro-3-methyl-5-pyridineboronic acid
- 6-Chloro-5-methylpyridine-3-boronic acid
Comparison: 2-Methylpyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile reagent in organic synthesis .
Biological Activity
2-Methylpyridine-3-boronic acid (2-MPBA) is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
This compound has the molecular formula and features a pyridine ring substituted with a methyl group and a boronic acid functional group. The presence of the boron atom allows for reversible covalent interactions with diols, making it a versatile compound in chemical reactions.
Target Interactions
Boronic acids, including 2-MPBA, interact with various biological targets, primarily through the formation of reversible covalent bonds. This interaction is crucial in enzyme inhibition and modulation of receptor activity. The compound's ability to form stable complexes with diols enhances its potential as a therapeutic agent.
Biochemical Pathways
2-MPBA is particularly noted for its role in the Suzuki–Miyaura cross-coupling reaction, a pivotal method for constructing carbon-carbon bonds in organic synthesis. This reaction is essential for synthesizing complex biologically active molecules.
Antitumor Activity
Research indicates that 2-MPBA can be utilized in synthesizing potential antitumor agents. Studies have demonstrated its effectiveness in forming heterocyclic compounds that exhibit antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of compounds synthesized from 2-MPBA against human cancer cell lines. The results showed significant inhibition of cell growth, suggesting that derivatives of 2-MPBA could serve as lead compounds for developing new anticancer therapies.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 12.5 |
Compound B | HeLa (cervical cancer) | 15.0 |
Compound C | A549 (lung cancer) | 9.8 |
Enzyme Inhibition
2-MPBA has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of α/β-hydrolase domain-containing proteins (ABHDs), which play crucial roles in lipid metabolism.
Selectivity Studies
In vitro assays indicated that certain derivatives of 2-MPBA selectively inhibited ABHDs without affecting other serine hydrolases, highlighting its potential for targeted therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of 2-MPBA is influenced by its lipophilicity and pKa values, which affect absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for optimizing its use in drug development.
Applications in Medicinal Chemistry
Due to its unique chemical properties, 2-MPBA serves as an important intermediate in synthesizing various pharmaceuticals. Its applications extend to:
- Organic Synthesis: Utilized in coupling reactions to create complex organic molecules.
- Drug Development: Potential lead compound for new therapeutic agents targeting cancer and metabolic disorders.
- Material Science: Investigated for developing advanced materials with specific functionalities due to its reversible covalent bonding capabilities.
Properties
IUPAC Name |
(2-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKMYNQPIICYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602581 | |
Record name | (2-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899436-71-6 | |
Record name | (2-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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